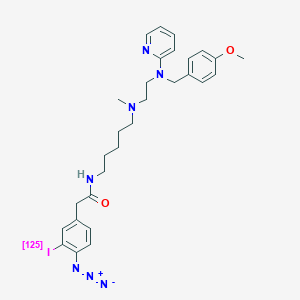

3-Iodo-4-azidophenpyramine

Description

3-Iodo-4-azidophenpyramine is a synthetic organic compound characterized by a pyridine backbone substituted with iodine (at position 3), an azide group (at position 4), and a phenpyramine-derived side chain. The iodine atom enhances electrophilic reactivity, making it a candidate for cross-coupling reactions, while the azide group enables click chemistry applications such as Huisgen cycloaddition for bioconjugation . Phenpyramine derivatives are often explored for their pharmacological activity, particularly in targeting neurotransmitter receptors or enzyme systems .

Properties

CAS No. |

114896-56-9 |

|---|---|

Molecular Formula |

C29H36IN7O2 |

Molecular Weight |

639.5 g/mol |

IUPAC Name |

2-(4-azido-3-(125I)iodanylphenyl)-N-[5-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl-methylamino]pentyl]acetamide |

InChI |

InChI=1S/C29H36IN7O2/c1-36(17-7-3-5-16-33-29(38)21-24-11-14-27(34-35-31)26(30)20-24)18-19-37(28-8-4-6-15-32-28)22-23-9-12-25(39-2)13-10-23/h4,6,8-15,20H,3,5,7,16-19,21-22H2,1-2H3,(H,33,38)/i30-2 |

InChI Key |

JSMKAVMWCXDBNB-JSCIPDPJSA-N |

SMILES |

CN(CCCCCNC(=O)CC1=CC(=C(C=C1)N=[N+]=[N-])I)CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |

Isomeric SMILES |

CN(CCCCCNC(=O)CC1=CC(=C(C=C1)N=[N+]=[N-])[125I])CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |

Canonical SMILES |

CN(CCCCCNC(=O)CC1=CC(=C(C=C1)N=[N+]=[N-])I)CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |

Other CAS No. |

114896-56-9 |

Synonyms |

3-iodo-4-azidophenpyramine iodoazidophenpyramine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Properties of 3-Iodo-4-azidophenpyramine and Analogous Compounds

Notes:

- *Estimated based on structural analogs.

- Data for this compound is inferred from substituent contributions .

Key Differences

Functional Group Diversity: this compound’s azide group distinguishes it from amino-substituted analogs like 4-Amino-3-iodopyridine. The azide enables bioorthogonal reactions, whereas amino groups facilitate metal coordination (e.g., in palladium-catalyzed couplings) . The benzodiazepine-pyrimidine hybrid in exhibits a larger, more complex scaffold optimized for kinase binding, unlike the simpler phenpyramine framework.

Reactivity: The azide in this compound may confer instability under thermal or photolytic conditions, necessitating careful handling. In contrast, amino-substituted iodopyridines (e.g., 2-Amino-3-iodopyridine) are stable at room temperature .

Pharmacological Potential: Phenpyramine derivatives historically target histamine receptors, but the azide and iodine substituents in this compound could redirect its bioactivity toward covalent protein labeling or prodrug strategies. Comparatively, ’s pyrimido-pyrimidine core is tailored for ATP-competitive kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.